molecular formula C12H8N2O2S2 B2641531 2-Anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid CAS No. 878465-71-5

2-Anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid

Cat. No.: B2641531
CAS No.: 878465-71-5
M. Wt: 276.33
InChI Key: JELLTOYBWRCVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-Anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial production methods for this compound are less documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of green chemistry and process optimization are generally applied to minimize waste and improve efficiency in any industrial synthesis .

Chemical Reactions Analysis

2-Anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-Anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 2-Anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid include other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties compared to other thiazole derivatives .

Properties

IUPAC Name

2-anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S2/c15-11(16)9-6-8-10(17-9)14-12(18-8)13-7-4-2-1-3-5-7/h1-6H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELLTOYBWRCVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(S2)C=C(S3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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